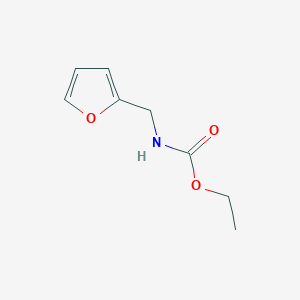
3-benzoyl-1H-quinoxalin-2-one
Overview
Description
3-Benzoyl-1H-quinoxalin-2-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one at the C-3 position. One common method includes the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT), facilitating the alkylation of quinoxalin-2-one with various hydrocarbons . Another approach involves the cyclization of quinoxalin-2-one derivatives with acetic anhydride in the presence of pyridine, leading to the formation of 2-oxo-4-phenylpyrano[2,3-b]quinoxaline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Cyclization: In the presence of acetic anhydride and pyridine, it cyclizes to form 2-oxo-4-phenylpyrano[2,3-b]quinoxaline.
Functionalization: The compound can be functionalized at the C-3 position through C–H bond activation, leading to arylation, alkylation, acylation, and other modifications.
Common Reagents and Conditions:
Di-tert-butyl peroxide (DTBP): Used for alkylation reactions via hydrogen atom transfer.
Acetic anhydride and pyridine: Used for cyclization reactions.
Major Products:
2-Oxo-4-phenylpyrano[2,3-b]quinoxaline: Formed through cyclization with acetic anhydride and pyridine.
Scientific Research Applications
3-Benzoyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzoyl-1H-quinoxalin-2-one involves its ability to undergo C–H bond activation, leading to various functionalizations at the C-3 position . This activation is facilitated by reagents such as di-tert-butyl peroxide, which mediates hydrogen atom transfer . The compound’s biological activities are attributed to its interactions with specific molecular targets and pathways, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound, which also undergoes C–H bond activation and functionalization.
2-Oxo-4-phenylpyrano[2,3-b]quinoxaline: A cyclized derivative of 3-benzoyl-1H-quinoxalin-2-one.
Uniqueness: this compound is unique due to its specific functionalization at the C-3 position, which imparts distinct chemical and biological properties. Its ability to undergo diverse reactions and form complex heterocyclic structures makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-benzoyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14(10-6-2-1-3-7-10)13-15(19)17-12-9-5-4-8-11(12)16-13/h1-9H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHWZXKCTCLXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349817 | |
| Record name | STK852423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49568-76-5 | |
| Record name | STK852423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Oxa-9-azabicyclo[3.3.1]non-9-ylacetonitrile](/img/structure/B3352537.png)





